p-Toluenesulfonyl azide
Overview
Description
p-Toluenesulfonyl azide is an organic compound with the molecular formula C₇H₇N₃O₂S. It is a colorless oil that is commonly used in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. The compound is known for its role in diazo transfer reactions and cycloaddition reactions, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Target of Action
p-Toluenesulfonyl azide (TsN3) is primarily used as a reagent in chemical reactions . Its primary targets are other reactants in the chemical reactions where it is used. For example, it can be employed along with alkynes and amines in a three-component coupling reaction for the synthesis of N-sulfonylamidines .
Mode of Action
TsN3 interacts with its targets through a series of chemical reactions. One of the most used applications of TsN3 is the diazo transfer reaction . Other applications for TsN3 include cycloaddition reactions, especially the [3+2] cycloaddition with alkynes for the formation of substituted triazoles .
Biochemical Pathways
TsN3 is involved in several biochemical pathways, including the diazo transfer reaction and [3+2] cycloaddition with alkynes . These reactions lead to the formation of various compounds, such as N-sulfonylamidines and substituted triazoles .
Pharmacokinetics
It’s worth noting that tsn3 is a colorless oil with a melting point of 21–22 ºc and boiling point of 110–115 °c at 0001mmHg .
Result of Action
The result of TsN3’s action is the formation of new compounds through chemical reactions. For instance, it can result in the synthesis of N-sulfonylamidines and substituted triazoles .
Action Environment
The action of TsN3 is influenced by environmental factors such as temperature and pressure. It is stable under normal conditions but is regarded as a potential explosive and should be carefully stored . Reactions involving TsN3 should be conducted with caution, especially when it is heated at or above 100 °C .
Biochemical Analysis
Biochemical Properties
p-Toluenesulfonyl azide is involved in biochemical reactions, particularly in the synthesis of N-sulfonylamidines. It interacts with alkynes and amines in a three-component coupling reaction in the presence of a copper catalyst . The nature of these interactions involves the formation of a covalent bond between the azide and the alkyne or amine, leading to the formation of the N-sulfonylamidine or N-sulfonyl-1,2,3-triazole .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nitrene source in the synthesis of N-sulfonylamidines and N-sulfonyl-1,2,3-triazoles. It exerts its effects at the molecular level through binding interactions with alkynes and amines, leading to the formation of these compounds
Metabolic Pathways
It is known to interact with alkynes and amines in the synthesis of N-sulfonylamidines and N-sulfonyl-1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Toluenesulfonyl azide can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium azide. The reaction is typically carried out in a mixture of water and acetone at temperatures ranging from 0 to 23°C. The reaction proceeds as follows:
[ \text{p-Toluenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
The product is then separated and purified to obtain this compound in good yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
p-Toluenesulfonyl azide undergoes various types of chemical reactions, including:
Diazo Transfer Reactions: It is commonly used to transfer diazo groups to other compounds.
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form substituted triazoles.
Aziridination Reactions: It acts as a nitrogen source in the aziridination of alkenes.
Common Reagents and Conditions
Copper Catalysts: Copper(I) iodide is often used as a catalyst in cycloaddition reactions.
Iron Porpholactones: These are used as catalysts in aziridination and amidation reactions.
Solvents: Common solvents include acetone, ethanol, and water.
Major Products
Substituted Triazoles: Formed through cycloaddition reactions.
Azides: Produced in diazo transfer reactions.
Aziridines: Resulting from aziridination reactions
Scientific Research Applications
p-Toluenesulfonyl azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the study of biological pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidobenzenesulfonyl azide
- Benzyl azide
- 4-Carboxybenzenesulfonazide
- Diphenyl phosphoryl azide
Uniqueness
p-Toluenesulfonyl azide is unique due to its high reactivity and versatility in organic synthesis. It is particularly valued for its ability to participate in a wide range of reactions, making it a versatile reagent in both academic and industrial research .
Properties
IUPAC Name |
N-diazo-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIRBZKZSDGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061333 | |
Record name | p-Toluenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-55-9 | |
Record name | Tosyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosyl azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl azide, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Toluenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tosyl azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLUENESULFONYL AZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F7BLE97S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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